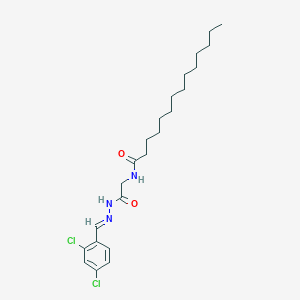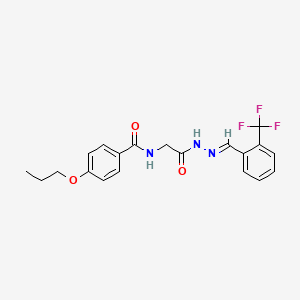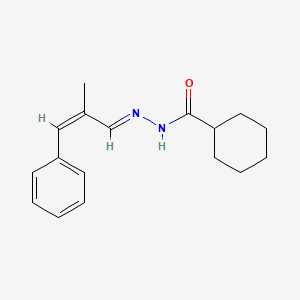
N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(2,4-Diclorobencilideno)hidrazino)-2-oxoetil)tetradecanamida es un complejo compuesto orgánico caracterizado por su estructura única, que incluye un enlace hidrazona y una cadena alquílica larga.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La reacción generalmente se lleva a cabo en un solvente como metanol o etanol bajo condiciones de reflujo .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente involucren rutas sintéticas similares con optimización para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-(2-(2,4-Diclorobencilideno)hidrazino)-2-oxoetil)tetradecanamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en la porción diclorobencilideno.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de hidrazonas o amidas sustituidas.
Aplicaciones Científicas De Investigación
N-(2-(2-(2,4-Diclorobencilideno)hidrazino)-2-oxoetil)tetradecanamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor de moléculas más complejas.
Biología: Se investiga por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Se estudia por su posible uso en el desarrollo de fármacos, particularmente por su enlace hidrazona, que puede ser un farmacóforo en varios agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción de N-(2-(2-(2,4-Diclorobencilideno)hidrazino)-2-oxoetil)tetradecanamida involucra su interacción con moléculas biológicas a través de su enlace hidrazona. Este enlace puede formar enlaces covalentes reversibles con varias biomoléculas, inhibiendo o modificando potencialmente su función. Los objetivos moleculares y las vías involucradas todavía están bajo investigación, pero pueden incluir enzimas y receptores involucrados en el crecimiento y la proliferación microbiana .
Comparación Con Compuestos Similares
Compuestos similares
- N’-(2,4-Diclorobencilideno)-2-hidroxibenzohidrazida
- 2,4-Dicloro-N-[1-(2-{2-[(2,4-diclorobencil)oxi]bencilideno}hidrazino)-3-metil-1-oxo-2-butanil]benzamida
Singularidad
N-(2-(2-(2,4-Diclorobencilideno)hidrazino)-2-oxoetil)tetradecanamida es única debido a su cadena alquílica larga, que imparte propiedades fisicoquímicas distintas, como una mayor hidrofobicidad y potencial para la interacción de la membrana. Esto la hace particularmente interesante para aplicaciones en administración de fármacos y ciencia de materiales.
Propiedades
Número CAS |
765278-27-1 |
|---|---|
Fórmula molecular |
C23H35Cl2N3O2 |
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C23H35Cl2N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(29)26-18-23(30)28-27-17-19-14-15-20(24)16-21(19)25/h14-17H,2-13,18H2,1H3,(H,26,29)(H,28,30)/b27-17+ |
Clave InChI |
MUJUBYBMKFWGMU-WPWMEQJKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)

![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)
![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
![Methyl 4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12011528.png)
![3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011538.png)
![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)

![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B12011559.png)


